molecular formula C10H8FNO3 B7557882 4-fluoro-3-(prop-2-enamido)benzoicacid

4-fluoro-3-(prop-2-enamido)benzoicacid

Cat. No.: B7557882
M. Wt: 209.17 g/mol
InChI Key: KFFFTHHATXHFGW-UHFFFAOYSA-N
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Description

4-Fluoro-3-(prop-2-enamido)benzoic acid is a benzoic acid derivative characterized by the presence of a fluoro group and an amide functional group. This compound, with the chemical formula C10H8FNO3 and a molecular weight of 209Initially developed as a potential anti-inflammatory drug, it was later found to have low efficacy in this regard but exhibited other interesting biological properties.

Preparation Methods

4-Fluoro-3-(prop-2-enamido)benzoic acid can be synthesized using several methods:

    Reaction with 4-fluorobenzoyl chloride and propargylamine: This method involves the reaction of 4-fluorobenzoyl chloride with propargylamine under controlled conditions.

    Oxidative coupling of 4-fluorobenzoic acid and propargylamine: This method involves the oxidative coupling of 4-fluorobenzoic acid with propargylamine.

    Sequential reactions involving 4-aminobenzoic acid and propargyl chloride: This method involves a series of reactions starting with 4-aminobenzoic acid and propargyl chloride.

These synthetic routes are typically carried out under specific reaction conditions, including controlled temperatures and the use of appropriate solvents.

Chemical Reactions Analysis

4-Fluoro-3-(prop-2-enamido)benzoic acid undergoes various types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluoro group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol, chloroform, and dimethyl sulfoxide, as well as catalysts and specific temperature conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Fluoro-3-(prop-2-enamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on different biological systems and pathways.

    Medicine: Although it has low efficacy as an anti-inflammatory drug, it is studied for its potential therapeutic effects in other medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(prop-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

4-Fluoro-3-(prop-2-enamido)benzoic acid can be compared with other similar compounds, such as:

    4-Fluorobenzoic acid: This compound lacks the amide functional group present in 4-fluoro-3-(prop-2-enamido)benzoic acid.

    3-(Prop-2-enamido)benzoic acid: This compound lacks the fluoro group present in 4-fluoro-3-(prop-2-enamido)benzoic acid.

    4-Aminobenzoic acid: This compound has an amino group instead of the fluoro and amide groups present in 4-fluoro-3-(prop-2-enamido)benzoic acid.

The uniqueness of 4-fluoro-3-(prop-2-enamido)benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-3-(prop-2-enoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-2-9(13)12-8-5-6(10(14)15)3-4-7(8)11/h2-5H,1H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFFTHHATXHFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154727-59-9
Record name 4-fluoro-3-(prop-2-enamido)benzoic acid
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